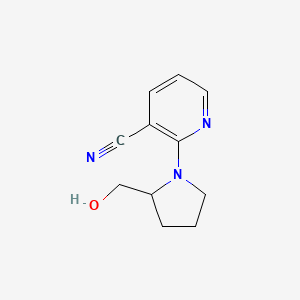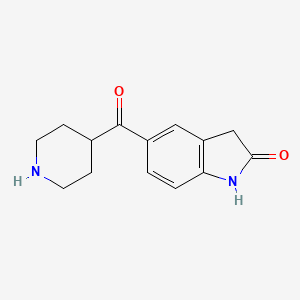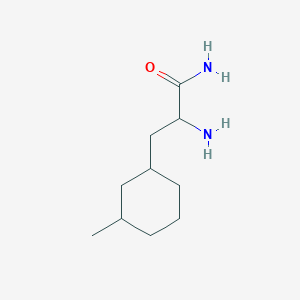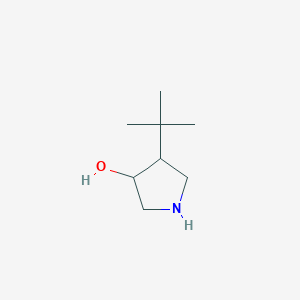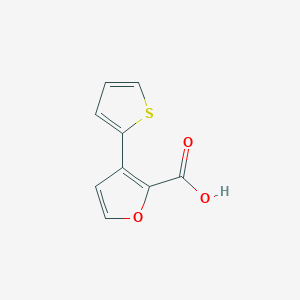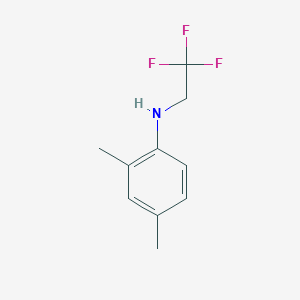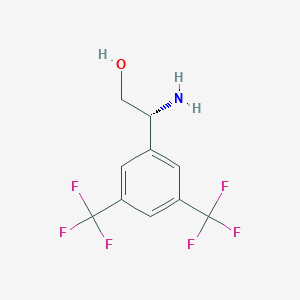
(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is a chiral compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure, featuring trifluoromethyl groups, imparts distinct chemical properties that make it useful in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be catalyzed by whole cells of microorganisms such as Trichoderma asperellum or Lactobacillus kefir, which provide the necessary enzymes for the reaction . The reaction conditions often include the use of ethanol and glycerol as cosubstrates for cofactor recycling, with the reaction being carried out at 30°C and 200 rpm .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol can be scaled up using recombinant Escherichia coli cells expressing the necessary enzymes. This method allows for high product concentration and productivity, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone.
Reduction: The compound can be reduced back to its alcohol form from the ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is widely used in scientific research due to its role as a chiral building block in the synthesis of pharmaceuticals. It is particularly important in the production of neurokinin-1 receptor antagonists, such as aprepitant, which are used to treat chemotherapy-induced nausea and vomiting . Additionally, its unique chemical properties make it valuable in the development of new drugs and chemical probes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. In the case of neurokinin-1 receptor antagonists, the compound blocks the receptor, preventing the binding of substance P and thereby reducing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3,5-Bis(trifluoromethyl)phenyl]ethanol: A closely related compound used in similar applications.
®-3,5-Bis(trifluoromethyl)acetophenone: The precursor in the synthesis of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol.
Uniqueness
®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of both amino and trifluoromethyl groups. These features confer distinct chemical and biological properties, making it a versatile intermediate in pharmaceutical synthesis.
Eigenschaften
Molekularformel |
C10H9F6NO |
|---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(17)4-18)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2/t8-/m0/s1 |
InChI-Schlüssel |
IKDVCMONKGAXHP-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@H](CO)N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



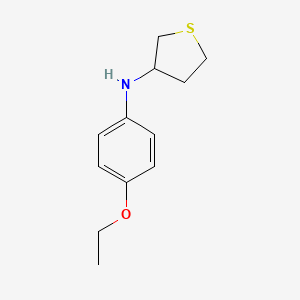

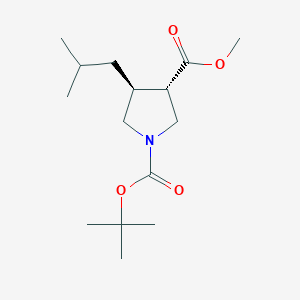
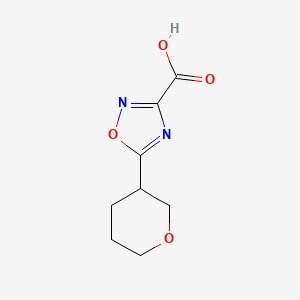
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
